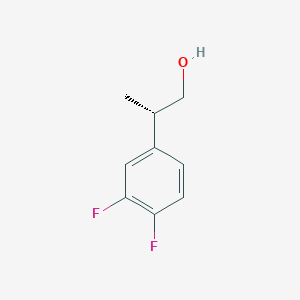

(2S)-2-(3,4-Difluorophenyl)propan-1-ol

Description

Structure

3D Structure

Properties

IUPAC Name |

(2S)-2-(3,4-difluorophenyl)propan-1-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10F2O/c1-6(5-12)7-2-3-8(10)9(11)4-7/h2-4,6,12H,5H2,1H3/t6-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XONVLBOIFRPREG-ZCFIWIBFSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CO)C1=CC(=C(C=C1)F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CO)C1=CC(=C(C=C1)F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10F2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Stereocontrol for 2s 2 3,4 Difluorophenyl Propan 1 Ol

Precursor Synthesis and Strategic Functional Group Interconversions

The foundation for synthesizing the target chiral alcohol lies in the efficient preparation of key precursors, primarily ketone intermediates. These precursors undergo strategic functional group interconversions to introduce the necessary structural features for subsequent stereoselective reactions.

Preparation of 3,4-Difluorophenyl Propanone Intermediates

The central precursor for (2S)-2-(3,4-Difluorophenyl)propan-1-ol is a ketone, specifically a derivative of 3,4-difluorophenyl propanone. The synthesis of this ketone framework is a crucial first step, achieved through established organic reactions.

Friedel-Crafts acylation is a powerful and widely used electrophilic aromatic substitution reaction to introduce an acyl group onto an aromatic ring. wikipedia.orgorganic-chemistry.org In this context, it is employed to attach a propanoyl or a related three-carbon chain to a 1,2-difluorobenzene (B135520) ring. The reaction typically involves an acyl chloride or anhydride (B1165640) and a Lewis acid catalyst, such as aluminum chloride (AlCl₃). libretexts.orglibretexts.org

A specific application of this method involves the reaction of 1,2-difluorobenzene with 3-chloropropionyl chloride in the presence of a Lewis acid catalyst. googleapis.com This reaction yields 3-chloro-1-(3,4-difluorophenyl)propan-1-one, a key propanone intermediate. The carbonyl group in this product is electron-withdrawing, which deactivates the aromatic ring and helps prevent multiple acylation reactions. organic-chemistry.org Similarly, reacting 1,2-difluorobenzene with chloroacetyl chloride using an aluminum trichloride (B1173362) catalyst produces 2-chloro-1-(3,4-difluorophenyl)ethanone (B1661966), another related ketone that can serve as a precursor. google.comquickcompany.in

Reaction Scheme: Friedel-Crafts Acylation

1,2-Difluorobenzene + 3-Chloropropionyl Chloride --(AlCl₃)--> 3-chloro-1-(3,4-difluorophenyl)propan-1-one

For certain synthetic routes, a nitro-substituted propanone is a more strategic intermediate. The compound 1-(3,4-Difluorophenyl)-3-nitropropan-1-one is a valuable precursor whose keto group can be stereoselectively reduced to the corresponding alcohol. googleapis.comgoogle.comrsc.org

This nitro-ketone can be synthesized from the chloro-ketone intermediate obtained via Friedel-Crafts acylation. For instance, 3-chloro-1-(3,4-difluorophenyl)propan-1-one can be converted to 1-(3,4-difluorophenyl)-3-nitropropan-1-one. googleapis.com This conversion represents a key functional group interconversion, replacing the chlorine atom with a nitro group, which sets the stage for the subsequent asymmetric reduction to form the chiral alcohol.

Derivation from Chiral Pool Starting Materials

The chiral pool synthesis strategy utilizes readily available, enantiomerically pure natural products, such as amino acids, sugars, or terpenes, as starting materials. This approach incorporates a pre-existing stereocenter from the starting material into the target molecule, avoiding the need for asymmetric synthesis or chiral resolution. For example, strategies have been developed to synthesize complex fluorinated molecules starting from compounds like L-isoascorbic acid. nih.gov While this is a powerful method for producing optically active compounds, specific, widely documented pathways for the synthesis of this compound directly from chiral pool sources are not prominently detailed in available literature. The general principle, however, remains a viable theoretical approach for enantiopure synthesis.

Diastereomeric and Enantiomeric Resolution Techniques of Propanol (B110389) Racemates

When a racemic mixture of 2-(3,4-Difluorophenyl)propan-1-ol is produced, chiral resolution is necessary to separate the desired (S)-enantiomer from the (R)-enantiomer. wikipedia.org

The most common method for resolution is the conversion of the enantiomeric mixture into a pair of diastereomers by reaction with a chiral resolving agent. wikipedia.org For racemic alcohols, this often involves esterification with a chiral carboxylic acid. These resulting diastereomeric esters possess different physical properties, such as solubility, which allows them to be separated by conventional techniques like fractional crystallization. After separation, the desired diastereomer is hydrolyzed to yield the enantiomerically pure alcohol and the resolving agent. wikipedia.org

Another effective method is chiral column chromatography, particularly chiral High-Performance Liquid Chromatography (HPLC). wikipedia.org This technique uses a stationary phase that is itself chiral, allowing for the differential interaction and separation of the enantiomers as they pass through the column, providing a direct method for both analytical and preparative-scale resolution. nih.gov

Asymmetric Synthesis Approaches for the Chiral Secondary Alcohol Functionality

Asymmetric synthesis provides a more direct and efficient route to obtaining the desired enantiomer without the loss of 50% of the material inherent in resolution processes. wikipedia.org These methods focus on the stereoselective reduction of a prochiral ketone precursor, such as 1-(3,4-difluorophenyl)-3-nitropropan-1-one, to create the chiral alcohol functionality with high enantiomeric excess.

Two principal approaches have proven effective: biocatalytic reduction and reduction using chiral chemical reagents.

Biocatalytic Asymmetric Reduction

A highly effective and environmentally benign method for the asymmetric reduction of 1-(3,4-difluorophenyl)-3-nitropropan-1-one is through biocatalysis. rsc.orgresearchgate.net This process utilizes whole-cell microorganisms or isolated enzymes to catalyze the reduction of the ketone to the desired (S)-alcohol with high conversion and enantioselectivity. A variety of microorganisms have been screened for this purpose, with certain yeast strains showing exceptional performance. For example, resting cells of Candida parapsilosis have been shown to reduce the nitro-ketone precursor to (S)-1-(3,4-difluorophenyl)-3-nitropropan-1-ol with over 99% conversion and a 98% enantiomeric excess (ee) for the S-enantiomer. rsc.orgresearchgate.net

Bioreduction of 1-(3,4-Difluorophenyl)-3-nitropropan-1-one

| Microorganism | Conversion (%) | Enantiomeric Excess (ee %) | Configuration |

|---|---|---|---|

| Candida parapsilosis 104659 | >99.0 | 98.0 | S |

| Pichia methanolica 103660 | >99.0 | 94.0 | S |

| Rhodotorula mucilaginosa 104671 | >99.0 | 90.0 | S |

| Saccharomyces cerevisiae 104674 | 98.0 | 96.0 | S |

Data sourced from studies on the enantioselective bioreduction of the key ketone intermediate. rsc.orgresearchgate.net

Chemical Asymmetric Reduction

In addition to biocatalysis, stereoselective reduction can be achieved using chiral chemical reagents. A well-established method is the Corey-Bakshi-Shibata (CBS) reduction. This approach uses a chiral oxazaborolidine catalyst in combination with a borane (B79455) source, such as borane dimethyl sulfide (B99878) or a borane-N,N-diethyl aniline (B41778) complex. googleapis.comgoogle.com This catalytic system effectively reduces the keto group of 1-(3,4-difluorophenyl)-3-nitropropan-1-one to the corresponding hydroxyl group in a highly stereocontrolled manner, yielding the desired chiral alcohol. google.comquickcompany.in The predictable stereochemical outcome of the CBS reduction makes it a valuable tool for the asymmetric synthesis of this and related chiral alcohols.

Catalytic Asymmetric Reduction of Ketonic Precursors

The conversion of a prochiral ketone, such as 3',4'-difluoropropiophenone (B1297824), into a single enantiomer of the corresponding alcohol is a cornerstone of asymmetric synthesis. Several powerful catalytic systems have been developed for this purpose, primarily centered around chiral metal hydrides and transfer hydrogenation catalysts.

Chiral Borane-Mediated Reductions (e.g., Corey-Bakshi-Shibata (CBS) Asymmetric Reduction)

The Corey-Bakshi-Shibata (CBS) reduction is a highly reliable and widely used method for the enantioselective reduction of prochiral ketones. rsc.orgacs.org This reaction employs a chiral oxazaborolidine catalyst to direct the stereochemical outcome of the reduction by a borane reagent. The mechanism involves the formation of a complex between the oxazaborolidine catalyst and the borane, which then coordinates to the ketone in a sterically defined manner, leading to a facial-selective hydride transfer. researchgate.net This method is renowned for its high enantioselectivity across a broad range of substrates. rsc.org

Application of Chiral Oxazaborolidine Catalysts

The heart of the CBS reduction is the chiral oxazaborolidine catalyst, typically derived from a chiral β-amino alcohol, such as (S)-prolinol. acs.orgmdpi.com These catalysts act as chiral Lewis acids, activating the borane reducing agent and orchestrating its approach to the ketone substrate. researchgate.net The steric and electronic properties of the oxazaborolidine can be fine-tuned to optimize enantioselectivity for a specific ketone. mdpi.com For the synthesis of chiral alcohols like this compound, an (S)-prolinol-derived oxazaborolidine would be the catalyst of choice to furnish the desired (S)-enantiomer. The general applicability of this method makes it a highly probable route for the target molecule, as demonstrated by its successful application in reducing structurally similar ketones. For instance, the reduction of 2-chloro-1-(3,4-difluorophenyl)ethanone using a chiral oxazaborolidine catalyst is a key step in the synthesis of the antiplatelet drug Ticagrelor. mdpi.com

Use of Borane-Based Reducing Agents (e.g., Borane-Dimethyl Sulfide Complex, Borane-N,N-Diethyl Aniline Complex)

The CBS reduction and related chiral borane-mediated reactions utilize stoichiometric borane reagents as the source of hydride. Common and commercially available borane sources include the borane-dimethyl sulfide (BMS) complex and the borane-N,N-diethylaniline complex. mdpi.com BMS is often favored due to its stability and solubility in common organic solvents. acs.org In the catalytic cycle, the borane coordinates to the nitrogen atom of the oxazaborolidine catalyst, which activates the B-H bond and facilitates the hydride transfer to the ketone carbonyl. researchgate.net The choice of borane reagent can sometimes influence the reaction rate and selectivity.

Table 1: Representative CBS Reduction of an Aryl Alkyl Ketone

| Ketone Substrate | Chiral Catalyst | Borane Reagent | Solvent | Yield (%) | Enantiomeric Excess (ee, %) |

|---|

This table represents typical results for the CBS reduction of a simple aryl alkyl ketone and serves as an illustrative example.

Asymmetric Transfer Hydrogenation with Chiral Transition Metal Catalysts (e.g., Noyori Ruthenium Catalysts)

Asymmetric transfer hydrogenation (ATH) represents another powerful strategy for the enantioselective reduction of ketones. Pioneered by Noyori, this method typically employs ruthenium(II) catalysts bearing chiral diamine ligands, such as N-tosyl-1,2-diphenylethylenediamine (TsDPEN). researchgate.net In this process, a hydrogen donor, commonly isopropanol (B130326) or a formic acid/triethylamine mixture, provides the hydride equivalents, which are transferred to the ketone via the chiral catalyst. nih.gov

The mechanism involves the formation of a ruthenium hydride species, which then delivers the hydride to the carbonyl carbon of the ketone through a well-organized, six-membered transition state. researchgate.net The chirality of the diamine ligand dictates the facial selectivity of the hydride transfer, leading to the formation of one enantiomer of the alcohol in high excess. nih.gov Noyori-type catalysts have demonstrated exceptional activity and enantioselectivity for the reduction of a wide array of aromatic ketones. researchgate.net

Table 2: Representative Asymmetric Transfer Hydrogenation of an Aromatic Ketone

| Ketone Substrate | Catalyst | Hydrogen Donor | Base | Yield (%) | Enantiomeric Excess (ee, %) |

|---|

This table illustrates typical results for the Noyori-type ATH of a representative aromatic ketone.

Biocatalytic Asymmetric Reduction for High Enantioselectivity

In recent years, biocatalysis has emerged as a compelling alternative to traditional chemical methods for asymmetric synthesis. The use of enzymes, particularly ketoreductases, offers numerous advantages, including exceptional stereoselectivity, mild reaction conditions (aqueous media, ambient temperature, and pressure), and a reduced environmental footprint.

Carbonyl Reductase (Ketoreductase) Enzyme Systems in Aqueous Media

Ketoreductases (KREDs) are enzymes that catalyze the reduction of ketones to alcohols with high enantioselectivity. rsc.org These enzymes utilize a cofactor, typically nicotinamide (B372718) adenine (B156593) dinucleotide phosphate (B84403) (NADPH), as the hydride source. rsc.org For a preparative-scale reaction, an in-situ cofactor regeneration system is employed, often using a sacrificial alcohol like isopropanol and a corresponding dehydrogenase, or a glucose/glucose dehydrogenase system. rsc.org

The application of KREDs for the synthesis of chiral difluorophenyl alcohols has been successfully demonstrated. A highly relevant study showcased the bioreduction of 1-(3,4-difluorophenyl)-3-nitropropan-1-one to the corresponding (S)-alcohol. In a screening of various microorganisms, Candida parapsilosis was identified as a particularly effective biocatalyst, providing the (S)-alcohol with high conversion and excellent enantioselectivity.

Table 3: Biocatalytic Reduction of 1-(3,4-difluorophenyl)-3-nitropropan-1-one

| Biocatalyst | Substrate Concentration | Conversion (%) | Enantiomeric Excess (ee, %) | Product Configuration |

|---|

Data sourced from a study on a structurally analogous substrate.

This result strongly supports the feasibility of using a ketoreductase from Candida parapsilosis or other microbial sources for the highly enantioselective synthesis of this compound from 3',4'-difluoropropiophenone. The high degree of selectivity often observed in biocatalytic reductions makes this an attractive and green methodology for accessing the desired chiral alcohol.

Coenzyme-Dependent Biotransformations (e.g., NADH/NADPH Regeneration Cycles)

Biocatalytic reductions of prochiral ketones are a powerful method for producing optically active alcohols. researchgate.net These transformations often employ alcohol dehydrogenases (ADHs), which are dependent on nicotinamide coenzymes like NADH (nicotinamide adenine dinucleotide) and NADPH (nicotinamide adenine dinucleotide phosphate) as hydride donors. nih.govresearchgate.net A critical aspect of these enzymatic reductions is the efficient regeneration of the expensive coenzyme.

Several strategies have been developed for in situ coenzyme regeneration. One common approach is the substrate-coupled method, where a second enzyme and a corresponding substrate are used to regenerate the cofactor. For instance, glucose dehydrogenase (GDH) is frequently used to regenerate NADH or NADPH by oxidizing glucose. nih.gov Another widely used enzyme for NADH regeneration is formate (B1220265) dehydrogenase (FDH), which catalyzes the oxidation of formate to carbon dioxide. nih.govnih.gov The use of isopropanol as a co-substrate for cofactor regeneration is also an attractive option, as the byproduct, acetone, is easily removed. acs.org

Photosynthetic organisms, such as cyanobacteria, offer a sustainable approach to NADPH regeneration by utilizing light energy. researchgate.net The efficiency of ketone reduction in these systems is linked to the intracellular availability of NADPH. researchgate.netresearchgate.net

Process Optimization for Enhanced Enantiomeric Excess (ee) and Yield in Bioreductions

Achieving high enantiomeric excess (ee) and chemical yield is paramount in the synthesis of chiral compounds like this compound. The optimization of reaction parameters is a key strategy to enhance the performance of bioreduction processes. researchgate.net

Factors that significantly influence the conversion and enantioselectivity of whole-cell or isolated enzyme-catalyzed reductions include:

Temperature: Affects enzyme activity and stability.

pH: Influences the ionization state of the enzyme and substrates.

Agitation Rate: Impacts mass transfer in heterogeneous reaction mixtures.

Incubation Time: Determines the extent of the reaction. researchgate.net

Substrate and Biocatalyst Concentration: High substrate concentrations can lead to substrate inhibition, while an optimal biocatalyst loading is necessary for efficient conversion. nih.gov

Response Surface Methodology (RSM) has been effectively used to optimize these parameters in the bioreduction of acetophenone, demonstrating the significant impact of culture conditions on reaction efficiency. researchgate.net

The addition of surfactants, such as Tween® 20, has been shown to improve both the conversion rate and enantioselectivity in the bioreduction of acetophenones. nih.govsrce.hrresearchgate.net Surfactants can help to overcome the low solubility of hydrophobic substrates in aqueous media, thereby increasing their availability to the enzyme. nih.gov

The choice of biocatalyst is also critical. Screening different microorganisms or plant tissues, such as various carrot cultivars, can lead to the identification of biocatalysts with superior reactivity and enantioselectivity for a specific substrate. nih.gov For example, purple carrots have demonstrated better performance than orange carrots in the reduction of certain acetophenones. nih.gov

Table 1: Optimization of Bioreduction of a Heteroaryl Ketone

| Entry | Biocatalyst | Additive/Condition | Time (h) | Conversion (%) | er |

|---|---|---|---|---|---|

| 1 | Orange Carrots | None | 96 | 46 | >99:1 |

| 2 | Yellow Carrots | None | 96 | 55 | >99:1 |

| 3 | Purple Carrots | None | 96 | 66 | >99:1 |

| 9 | Purple Carrots (B/S=200) | None | 48 | 87 | >99:1 |

Data adapted from a study on the bioreduction of nitrogen-heteroaromatic ketones. nih.gov

Diastereoselective Synthetic Strategies for Propanol Scaffolds

The synthesis of functionalized propanol scaffolds with multiple stereocenters requires diastereoselective methods. nih.gov One of the most direct approaches to creating γ-amino alcohols, which are structurally related to propanols, is the diastereoselective reduction of the corresponding β-amino ketones. rsc.org

Asymmetric transfer hydrogenation (ATH) has emerged as a powerful tool for this purpose. Catalysts based on ruthenium, such as Ru/TsDPEN complexes, can effectively reduce β-amino ketones to γ-amino alcohols with moderate diastereoselectivity. rsc.org Iridium-based catalysts, particularly those employing α-substituted-amino acid amides as ligands, have shown high diastereoselectivity in the synthesis of anti-amino alcohols. rsc.org

Conversely, the complementary syn-diastereomers can be obtained with high selectivity through hydrogenation with molecular hydrogen using rhodium catalysts with C2-symmetric ligands like (R)-BINAP. rsc.org

The development of one-pot, multi-component reactions provides an efficient route to highly functionalized cyclic structures bearing multiple stereocenters. For instance, a three-step, four-transformation sequence has been developed for the diastereoselective synthesis of functionalized pyrrolidine (B122466) derivatives. nih.govnih.gov

Maintenance of Stereochemical Integrity and Enantiopurity

Control of Chirality Transfer in Multi-Step Sequences

Maintaining stereochemical integrity throughout a multi-step synthesis is crucial for producing a final product with high enantiopurity. frontiersin.org Chirality transfer involves the propagation of stereochemical information from a chiral starting material, reagent, or catalyst to the product. frontiersin.org

In supramolecular chemistry, the chirality of one component in a self-assembled cage can dictate the propeller-like arrangement of other components. frontiersin.org In synthetic chemistry, this principle applies to reactions where the stereochemistry of a starting material influences the formation of new stereocenters. For example, in the asymmetric Simmons-Smith reaction of allylic alcohols, the existing stereocenter of the alcohol can direct the approach of the cyclopropanating agent. wikipedia.org

The design of a synthetic route plays a critical role in controlling chirality. Strategies such as using chiral auxiliaries, asymmetric catalysis, and substrate-controlled reactions are employed to ensure high stereoselectivity at each step. biotech-spain.com The development of synthetic strategies that control the three-dimensional folding of molecules based on a central chiral element is an emerging area. frontiersin.org

Mitigation of Racemization Pathways during Synthesis

Racemization, the conversion of an enantiomerically enriched substance into a racemic mixture, is a significant challenge in asymmetric synthesis. For secondary benzylic alcohols, racemization can occur through the formation of a stabilized carbocation intermediate, particularly under acidic conditions. acs.org

Several methods have been developed to mitigate or even utilize racemization in a controlled manner. In dynamic kinetic resolution (DKR), the unwanted enantiomer is continuously racemized in situ, allowing for a theoretical 100% yield of the desired enantiomer. nih.gov This often involves combining an enzyme for enantioselective transformation with a catalyst for racemization. For example, zeolites have been used as catalysts for the racemization of 1-phenylethanol (B42297) in combination with a lipase (B570770) for enantioselective acylation. nih.gov

The choice of reaction conditions is critical to prevent unwanted racemization. For instance, strongly acidic conditions can promote the racemization of benzylic alcohols and should be avoided if stereochemical integrity is to be maintained. google.com The stability of the chiral center to the reaction conditions at each step of a synthesis must be carefully considered. sciencelink.net The aggregation of chiral molecules can also influence the racemization barrier, with dimerization sometimes discouraging racemization. rsc.org

Recent advances have combined photocatalysis with biocatalysis for the deracemization of secondary alcohols, where one enantiomer is inverted to the other. chemrxiv.org Encapsulating the enzyme in whole cells can protect it from photodamage, allowing for simultaneous catalytic cycles. chemrxiv.org

Table of Compounds

| Compound Name |

|---|

| This compound |

| 1-phenylethanol |

| Acetone |

| Acetophenone |

| Glucose |

| Isopropanol |

Chemical Reactivity and Derivatization Pathways of 2s 2 3,4 Difluorophenyl Propan 1 Ol

Transformations Involving the Primary Hydroxyl Functionality at C1

The primary hydroxyl group is a versatile functional handle for a variety of chemical transformations, including oxidation, nucleophilic substitution, and derivatization to esters and ethers.

The primary alcohol moiety of (2S)-2-(3,4-Difluorophenyl)propan-1-ol can be oxidized to yield either the corresponding aldehyde, (2S)-2-(3,4-difluorophenyl)propanal, or the carboxylic acid, (2S)-2-(3,4-difluorophenyl)propanoic acid. The outcome of the reaction is highly dependent on the choice of oxidizing agent and the reaction conditions. docbrown.infochemguide.co.uklibretexts.orglibretexts.org

Milder oxidizing agents and conditions that allow for the removal of the aldehyde as it is formed will favor the formation of (2S)-2-(3,4-difluorophenyl)propanal. chemguide.co.uk Conversely, stronger oxidizing agents and conditions that ensure the aldehyde remains in the reaction mixture will lead to the formation of the corresponding carboxylic acid. libretexts.org

Table 1: Expected Oxidation Reactions of this compound

| Starting Material | Product | Reagent/Conditions | Product Type |

|---|---|---|---|

| This compound | (2S)-2-(3,4-difluorophenyl)propanal | Pyridinium chlorochromate (PCC), Distillation | Aldehyde |

| This compound | (2S)-2-(3,4-difluorophenyl)propanoic acid | Potassium dichromate(VI) (K₂Cr₂O₇) in sulfuric acid (H₂SO₄), Reflux | Carboxylic Acid |

This table presents plausible transformations based on general principles of organic chemistry.

The hydroxyl group of a primary alcohol is a poor leaving group. Therefore, for nucleophilic substitution to occur at the C1 position, the hydroxyl group must first be converted into a better leaving group. This can be achieved by protonation in the presence of a strong acid or by conversion to a sulfonate ester (e.g., tosylate or mesylate) or a halide.

Once activated, the C1 carbon becomes susceptible to attack by various nucleophiles, leading to halogenation, amination, and other substitution reactions. For example, reaction with a hydrohalic acid (HX) would proceed via an SN2 mechanism to yield the corresponding 1-halo-2-(3,4-difluorophenyl)propane.

The primary hydroxyl group of this compound can readily undergo esterification with carboxylic acids or their derivatives (e.g., acid chlorides, anhydrides) to form the corresponding esters. The Fischer esterification, which involves reacting the alcohol with a carboxylic acid in the presence of an acid catalyst, is a common method for this transformation. masterorganicchemistry.commasterorganicchemistry.comyoutube.com

Similarly, etherification can be achieved through various methods, such as the Williamson ether synthesis. This would involve deprotonating the alcohol to form an alkoxide, which then acts as a nucleophile to displace a leaving group from an alkyl halide, forming an ether. These reactions are crucial for introducing protecting groups or for further elaboration of the molecule.

Reactivity of the 3,4-Difluorophenyl Aromatic Ring

The 3,4-difluorophenyl ring is an electron-deficient aromatic system due to the presence of two strongly electronegative fluorine atoms. This electronic nature influences its susceptibility to both electrophilic and nucleophilic aromatic substitution reactions.

Electrophilic aromatic substitution on the 3,4-difluorophenyl ring of this compound is generally expected to be slower than on benzene (B151609) due to the deactivating effect of the two fluorine atoms. uci.edu The directing effect of the substituents on the ring will determine the position of substitution.

The two fluorine atoms are ortho, para-directing groups, as is the alkyl substituent. However, halogens are deactivating, while the alkyl group is activating. The interplay of these electronic and steric effects will determine the regioselectivity of the substitution. The most likely positions for electrophilic attack are those that are ortho or para to the directing groups and are sterically accessible.

Table 2: Predicted Regioselectivity of Electrophilic Aromatic Substitution on the 3,4-Difluorophenyl Ring

| Electrophilic Reagent | Expected Major Product(s) | Rationale |

|---|---|---|

| HNO₃/H₂SO₄ (Nitration) | (2S)-2-(4,5-Difluoro-2-nitrophenyl)propan-1-ol | The nitro group is directed to the position ortho to the alkyl group and meta to the fluorine atoms, a compromise between the directing effects. |

This table provides a predictive analysis of regioselectivity based on established principles of electrophilic aromatic substitution.

The presence of two electron-withdrawing fluorine atoms makes the aromatic ring susceptible to nucleophilic aromatic substitution (SNAr). masterorganicchemistry.comlibretexts.orgchemistrysteps.comnih.gov In these reactions, a strong nucleophile can displace one of the fluorine atoms. Fluorine is a good leaving group in SNAr reactions.

The positions ortho and para to the electron-withdrawing groups are the most activated towards nucleophilic attack. libretexts.org In the case of the 3,4-difluorophenyl group, a nucleophile could potentially substitute either the fluorine at the C3 or C4 position. The precise regioselectivity would depend on the specific nucleophile and reaction conditions. This pathway offers a valuable method for introducing a wide range of functional groups onto the aromatic ring.

Reactions at the Chiral C2 Position and Adjacent Carbon Atoms

The chiral center at the C2 position is a key determinant of the molecule's stereochemical identity and dictates the spatial orientation of reactions occurring at or near this site. The strategic manipulation of functional groups at this center, along with the controlled formation of new stereocenters, is fundamental to its application in asymmetric synthesis.

Stereospecific Functional Group Interconversions (e.g., Nitro Group Reduction to Amine)

Functional group interconversions are fundamental transformations in organic synthesis. In the context of chiral molecules like this compound, it is crucial that these reactions proceed stereospecifically, meaning that the stereochemical configuration of the starting material is preserved or predictably altered in the product.

While direct literature on the nitro group reduction for this specific propanol (B110389) is not prevalent, related syntheses demonstrate the principle of stereocontrolled reductions on similar scaffolds. For instance, a synthetic route to an intermediate for Ticagrelor involves the stereochemical reduction of the keto group in 1-(3',4'-difluorophenyl)-3-nitro-propan-1-one to a hydroxyl group. google.comgoogleapis.com This reduction is achieved using a chiral oxazaborolidine catalyst with a borane (B79455) source, which establishes a specific stereocenter adjacent to the difluorophenyl ring. google.comgoogleapis.com

Generally, the selective reduction of a nitro group to an amine in the presence of other reducible functionalities is a well-established transformation. wikipedia.org A variety of reagents can achieve this with high chemoselectivity. researchgate.netjsynthchem.comgoogle.com For a hypothetical derivative of this compound containing a nitro group, these methods would be expected to yield the corresponding amine while retaining the original stereochemistry at the C2 position.

Table 1: Reagents for Selective Nitro Group Reduction This table is interactive. Click on the headers to sort.

| Reagent System | Key Features |

|---|---|

| Catalytic Hydrogenation (e.g., Pd/C, PtO₂) | Widely used, high efficiency. wikipedia.org |

| Iron in Acidic Media | Classic and cost-effective method. wikipedia.org |

| Tin(II) Chloride (SnCl₂) | Mild conditions, good for sensitive substrates. wikipedia.org |

| Sodium Hydrosulfite (Na₂S₂O₄) | Useful for selective reductions in aqueous media. wikipedia.org |

| Trichlorosilane (HSiCl₃) / Base | Chemoselective, avoids reaction with other functional groups. google.com |

Stereoselective Formation of Neighboring Chiral Centers

The existing stereocenter at the C2 position of this compound can act as a controlling element in the formation of new, adjacent chiral centers at the C1 or C3 positions. This substrate-controlled diastereoselectivity is a powerful strategy in asymmetric synthesis. ethz.ch

One common approach involves converting the primary alcohol into a more complex functional group that can participate in stereoselective reactions. For example, oxidation of the alcohol to an aldehyde, followed by an aldol (B89426) reaction or allylation, would lead to the formation of a new stereocenter at the C1 position. The facial selectivity of the nucleophilic attack on the aldehyde would be influenced by the adjacent chiral center at C2, leading to one diastereomer in excess.

Similarly, derivatization of the alcohol into an allylic system allows for diastereoselective reactions like epoxidation or dihydroxylation. The chiral information at C2 would direct the reagent to one face of the double bond over the other. This principle is crucial in the synthesis of complex molecules where precise control over multiple stereocenters is required. acs.org While specific examples for this exact compound are not detailed in the available literature, the principles of asymmetric synthesis provide a predictable framework for these transformations. ethz.chmdpi.com

Stereochemical Inversion and Retention Mechanisms (e.g., SN2 Reactions)

Reactions at the C2 chiral center can proceed with either inversion or retention of stereochemistry, depending on the mechanism. The Sₙ2 (substitution nucleophilic bimolecular) reaction is a classic example of a process that results in the inversion of configuration. organic-chemistry.orgbyjus.commasterorganicchemistry.com

For this compound, the hydroxyl group is a poor leaving group. To facilitate an Sₙ2 reaction at the C2 center, the alcohol must first be converted into a good leaving group, such as a tosylate, mesylate, or halide. organic-chemistry.org Reaction of the resulting (2S)-2-(3,4-Difluorophenyl)propyl tosylate with a nucleophile (e.g., azide, cyanide, or thiol) would proceed via a backside attack. masterorganicchemistry.comchemistrysteps.com This concerted mechanism forces the stereocenter to invert, yielding the corresponding (2R) product. masterorganicchemistry.com

Table 2: Expected Stereochemical Outcome of Nucleophilic Substitution at C2 This table is interactive. Click on the headers to sort.

| Reaction Mechanism | Starting Configuration (at C2) | Intermediate | Product Configuration (at C2) |

|---|---|---|---|

| Sₙ2 | (S) | Trigonal bipyramidal transition state masterorganicchemistry.com | (R) - Inversion |

| Sₙ1 | (S) | Planar carbocation | Racemic (R/S) - Racemization |

Formation of Structurally Related Cyclic Derivatives

The carbon skeleton of this compound can serve as a foundation for the construction of various cyclic structures, including strained three-membered rings and more complex fused and spiro systems.

Intramolecular Cyclization Reactions (e.g., Cyclopropanation of Derived Olefins)

Cyclopropane (B1198618) rings are valuable structural motifs in medicinal chemistry. researchgate.net Derivatives of this compound can be elaborated into precursors for intramolecular cyclopropanation reactions. For example, the alcohol could be converted into an allylic diazoacetate. Treatment of this substrate with a rhodium or copper catalyst can induce an intramolecular cyclopropanation, where the carbene generated from the diazo compound adds across the double bond to form a bicyclic cyclopropyl-lactone system. rochester.edu The stereochemistry of the newly formed cyclopropane ring is often controlled by the catalyst and the existing stereocenter. rochester.edunih.gov

Furthermore, the synthesis of (1R,2S)-2-(3,4-difluorophenyl)cyclopropylamine, a key intermediate for the drug ticagrelor, heavily relies on the cyclopropanation of precursors containing the 3,4-difluorophenyl moiety. google.comgoogleapis.comgoogle.com These syntheses often employ diastereoselective cyclopropanation of chiral cinnamic acid derivatives or asymmetric cyclopropanation of achiral olefins like (E)-3-(3,4-difluorophenyl)acrylonitrile. google.comgoogle.com Such methods highlight the feasibility of forming cyclopropane rings with high stereocontrol on related substrates. nih.govrsc.org

Synthesis of Fused and Spiro Ring Systems

The synthesis of fused and spirocyclic systems from this compound requires multistep transformations to install the necessary functional groups for cyclization. nih.govresearchgate.net

For the creation of fused ring systems , the aromatic ring can participate in intramolecular electrophilic substitution reactions. For instance, the propanol side chain could be modified to contain an electrophilic center, such as a carbocation or a carbonyl group activated by a Lewis acid. This electrophile could then attack the electron-rich difluorophenyl ring to form a new six-membered ring, resulting in a tetralin-like fused system. The specific regiochemistry of the cyclization would be directed by the existing substituents on the aromatic ring. mdpi.commdpi.com

To construct spiro ring systems , a common strategy involves generating a precursor with a functional group tethered to a cycloalkane that can cyclize onto the propanol-derived chain, or vice versa. nih.govnih.gov For example, the propanol could be oxidized to 2-(3,4-difluorophenyl)propanoic acid. This acid could then be coupled to a cyclic ketone via an ester linkage. An subsequent intramolecular Dieckmann or Thorpe-Ziegler condensation could then be employed to form a new ring, creating a spirocyclic carbon center where the two rings join. mdpi.comresearchgate.netbeilstein-archives.org

Exploration of Metal-Catalyzed Coupling Reactions (e.g., Cross-Coupling)

While specific research detailing the direct participation of this compound in metal-catalyzed coupling reactions is not extensively documented in publicly available literature, its chemical structure provides a basis for exploring potential derivatization pathways and reactivity in well-established cross-coupling transformations. The molecule features two key sites for potential modification: the primary alcohol on the propanol side chain and the C-H bonds on the difluorophenyl ring.

The reactivity of this compound in these reactions is largely hypothetical and based on the known reactivity of its constituent functional groups. The primary alcohol is not a suitable leaving group for direct cross-coupling and requires conversion into a more reactive species. The aromatic C-F bonds are generally robust and less reactive towards oxidative addition than heavier aryl halides, making C-H activation a more probable, albeit challenging, route for functionalizing the aromatic ring.

Derivatization of the Hydroxyl Group for Coupling Reactions

The hydroxyl group of this compound can be transformed into a sulfonate ester, such as a tosylate (-OTs), mesylate (-OMs), or triflate (-OTf). These sulfonate groups are excellent leaving groups, converting the benzylic carbon into an electrophilic site suitable for various palladium-catalyzed cross-coupling reactions. This derivatization would enable the formation of new carbon-carbon or carbon-heteroatom bonds at this position.

For instance, the resulting tosylate or triflate could theoretically participate in Suzuki-Miyaura coupling reactions with organoboron reagents to extend the carbon chain or introduce new aryl or alkyl groups. nrochemistry.comlibretexts.orgwikipedia.org The general mechanism for such a reaction involves the oxidative addition of the C-O bond to a Pd(0) catalyst, followed by transmetalation with the organoboron species and reductive elimination to yield the final product. nrochemistry.com

Below is a table outlining a potential Suzuki-Miyaura coupling reaction pathway following derivatization.

| Reaction Step | Reactants/Reagents | Catalyst System | Potential Product |

| 1. Derivatization | This compound, TsCl, Pyridine | N/A | (2S)-2-(3,4-Difluorophenyl)propyl tosylate |

| 2. Cross-Coupling | (2S)-2-(3,4-Difluorophenyl)propyl tosylate, Arylboronic acid (Ar-B(OH)₂) | Pd(OAc)₂, Phosphine Ligand (e.g., SPhos), Base (e.g., K₃PO₄) | (2S)-1-Aryl-2-(3,4-difluorophenyl)propane |

This table represents a hypothetical reaction pathway based on established chemical principles.

Reactivity of the Difluorophenyl Ring

The difluorophenyl ring presents different opportunities for metal-catalyzed functionalization.

C-H Activation: Direct C-H functionalization is a powerful tool for modifying aromatic rings without pre-functionalization. researchgate.net In the context of the 3,4-difluorophenyl group, the fluorine atoms act as electron-withdrawing groups, influencing the electronic properties and regioselectivity of C-H activation. Palladium-catalyzed C-H arylation, for example, could potentially be employed to form biaryl structures. mdpi.com These reactions typically require a directing group to achieve high regioselectivity, which this compound lacks in its native form. However, modification of the alcohol to an appropriate directing group could facilitate ortho C-H bond activation relative to the directing group.

Synthesis via Cross-Coupling: An alternative perspective on the reactivity of this compound involves its synthesis using metal-catalyzed cross-coupling. The carbon-carbon bond between the aromatic ring and the propanol side chain can be formed via reactions such as Suzuki or Negishi coupling. For example, a Suzuki reaction could couple 3,4-difluorophenylboronic acid with a chiral electrophile containing the three-carbon propanol backbone with a suitable leaving group. This approach is a common strategy for the synthesis of 2-aryl propionic acids and related structures. mdpi.com

The table below summarizes general conditions for palladium-catalyzed C-H arylation, a potential pathway for modifying the aromatic ring of a suitably derivatized version of the target compound.

| Parameter | Typical Conditions | Purpose |

| Catalyst | Pd(OAc)₂ or other Pd(II) salts | Facilitates C-H bond cleavage and C-C bond formation. researchgate.net |

| Oxidant | Ag₂CO₃, Cu(OAc)₂, Benzoquinone | Regenerates the active Pd(II) catalyst. |

| Ligand/Additive | Often ligandless, but specific ligands can promote the reaction. | Can influence reactivity and selectivity. |

| Coupling Partner | Arylboronic acids, Arylsilanes, Organotin reagents | Source of the new aryl group. researchgate.net |

| Solvent | Toluene, Dioxane, t-AmylOH | Provides the reaction medium. |

This table outlines generalized conditions and does not represent a specific, optimized reaction for the subject compound.

Spectroscopic and Advanced Analytical Characterization of 2s 2 3,4 Difluorophenyl Propan 1 Ol and Its Derivatives

Vibrational Spectroscopic Analysis

Vibrational spectroscopy, encompassing both infrared and Raman techniques, serves as a powerful tool for identifying the functional groups and fingerprint vibrations of a molecule.

Fourier Transform Infrared (FT-IR) spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations. The resulting spectrum provides a unique fingerprint corresponding to the molecule's functional groups. For (2S)-2-(3,4-Difluorophenyl)propan-1-ol, the key characteristic absorptions are attributed to the hydroxyl, aliphatic, and difluorophenyl moieties.

The most prominent feature in the FT-IR spectrum is the broad absorption band corresponding to the O-H stretching vibration of the primary alcohol group, typically observed in the region of 3400–3200 cm⁻¹. This broadening is a result of intermolecular hydrogen bonding in the condensed phase. The C-H stretching vibrations of the aliphatic part of the molecule (methyl and methine groups) are expected in the 3000–2850 cm⁻¹ range. Specifically, asymmetric and symmetric stretching modes of the CH₃ group and the C-H stretch of the chiral center can be identified here.

The aromatic C-H stretching vibrations of the difluorophenyl ring typically appear just above 3000 cm⁻¹. The C=C stretching vibrations within the aromatic ring give rise to characteristic bands in the 1600–1450 cm⁻¹ region. The presence of fluorine substituents on the ring can influence the position and intensity of these peaks. Strong absorption bands corresponding to the C-F stretching vibrations are a key indicator for this compound and are generally found in the 1300–1100 cm⁻¹ region. Furthermore, the C-O stretching vibration of the primary alcohol is expected to produce a strong band between 1050 and 1000 cm⁻¹.

Table 1: Predicted FT-IR Characteristic Absorptions for this compound

| Wavenumber Range (cm⁻¹) | Vibrational Mode | Functional Group | Expected Intensity |

|---|---|---|---|

| 3400–3200 | O-H Stretch | Alcohol (-OH) | Strong, Broad |

| 3100–3000 | C-H Stretch | Aromatic Ring | Medium |

| 3000–2850 | C-H Stretch | Aliphatic (-CH₃, -CH) | Medium-Strong |

| 1610–1580 | C=C Stretch | Aromatic Ring | Medium |

| 1520–1480 | C=C Stretch | Aromatic Ring | Medium |

| 1300–1100 | C-F Stretch | Aryl Fluoride | Strong |

| 1050–1000 | C-O Stretch | Primary Alcohol | Strong |

FT-Raman spectroscopy is a complementary technique to FT-IR that measures the inelastic scattering of monochromatic light. It is particularly sensitive to non-polar bonds and symmetric vibrations. In the analysis of this compound, FT-Raman spectroscopy provides valuable information about the carbon skeleton and the aromatic ring.

The aromatic C=C stretching vibrations, which are strong in the FT-IR spectrum, also appear prominently in the Raman spectrum around 1600 cm⁻¹. A particularly strong and sharp band corresponding to the symmetric "ring breathing" vibration of the substituted benzene (B151609) ring is a characteristic feature. Aliphatic C-H stretching vibrations between 2850 and 3000 cm⁻¹ are also readily observed. While the O-H stretching band is weak in Raman spectra, the C-O stretching vibration can be detected. C-F stretching vibrations are also Raman active and can be found in the 1300–1100 cm⁻¹ region, confirming the data from FT-IR analysis.

To achieve an unambiguous assignment of the numerous vibrational bands in the FT-IR and FT-Raman spectra, theoretical calculations are employed. Density Functional Theory (DFT) methods are commonly used to compute the harmonic vibrational frequencies of the molecule. However, these calculated frequencies are often systematically higher than the experimental values. To correct for this, empirical scaling factors are applied.

A more detailed analysis is provided by the Potential Energy Distribution (PED) analysis. nih.govnih.gov PED quantitatively breaks down each normal mode of vibration into contributions from various internal coordinates (such as bond stretching, angle bending, and torsions). This allows for a precise description of the nature of each vibrational band, resolving ambiguities that arise when vibrations are coupled. For instance, PED can distinguish between pure C-C stretching modes and those mixed with C-H bending modes in the propanol (B110389) side chain. This level of detail is crucial for a complete understanding of the molecule's dynamics and for confirming its structural integrity. Studies on related molecules like dichlorobenzonitriles have demonstrated the power of PED in accurately characterizing normal modes and assigning observed spectral bands. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms.

The ¹H NMR spectrum of this compound provides a wealth of information. The integration of the signals corresponds to the number of protons in each unique environment.

Aliphatic Region: The methyl (CH₃) protons at the C3 position are expected to appear as a doublet around 1.2-1.4 ppm, coupled to the single proton at the C2 chiral center. The proton at the C2 position (benzylic and chiral center) will be a complex multiplet, likely in the 2.8-3.2 ppm range, due to coupling with both the methyl protons and the diastereotopic methylene (B1212753) protons at C1. The two protons of the CH₂OH group at C1 are diastereotopic due to the adjacent chiral center. Consequently, they are chemically non-equivalent and will appear as two separate multiplets (or a complex multiplet often referred to as an ABX system), expected in the 3.5-3.8 ppm region. The hydroxyl proton (-OH) typically appears as a broad singlet, the chemical shift of which is concentration and solvent dependent but can range from 1.5 to 4.0 ppm.

Aromatic Region: The three protons on the 3,4-difluorophenyl ring will resonate in the downfield region, typically between 6.9 and 7.3 ppm. Their signals will exhibit complex splitting patterns due to both proton-proton (H-H) and proton-fluorine (H-F) couplings. The ortho, meta, and para couplings to the fluorine atoms will result in multiplets for each aromatic proton, providing definitive information about the substitution pattern.

Table 2: Predicted ¹H NMR Chemical Shifts and Splitting Patterns

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Splitting Pattern | Coupling Constants (Hz) |

|---|---|---|---|

| -CH₃ (C3) | ~1.2–1.4 | Doublet (d) | ³JHH ≈ 7 Hz |

| -OH | Variable (e.g., ~1.5–4.0) | Broad Singlet (br s) | N/A |

| -CH- (C2) | ~2.8–3.2 | Multiplet (m) | Coupled to -CH₃ and -CH₂OH |

| -CH₂OH (C1) | ~3.5–3.8 | Multiplet (m) | Diastereotopic protons, coupled to -CH- |

| Aromatic H's | ~6.9–7.3 | Multiplets (m) | Complex H-H and H-F couplings |

The proton-decoupled ¹³C NMR spectrum provides information about the carbon framework of the molecule. Due to the molecule's asymmetry, all nine carbon atoms are expected to be chemically distinct, resulting in nine unique signals.

Aliphatic Carbons: The methyl carbon (C3) will appear at the highest field (lowest ppm), typically around 15-20 ppm. The chiral methine carbon (C2) is expected around 40-45 ppm, and the methylene carbon bearing the hydroxyl group (C1) will be further downfield, around 65-70 ppm, due to the deshielding effect of the oxygen atom.

Aromatic Carbons: The six aromatic carbons will resonate in the 115–155 ppm range. The two carbons directly bonded to fluorine (C3' and C4') will exhibit large one-bond carbon-fluorine coupling constants (¹JCF), appearing as doublets with J values typically in the range of 240–250 Hz. The other aromatic carbons will also show smaller two- and three-bond couplings to the fluorine atoms (²JCF, ³JCF), which aids in their definitive assignment. The carbon attached to the propanol side chain (C1') is a quaternary carbon and will likely appear around 140-145 ppm.

Table 3: Predicted ¹³C NMR Chemical Shifts

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Key Feature |

|---|---|---|

| -CH₃ (C3) | ~15–20 | Upfield signal |

| -CH- (C2) | ~40–45 | Chiral center |

| -CH₂OH (C1) | ~65–70 | Deshielded by oxygen |

| Aromatic CHs | ~115–130 | Splitting due to C-F coupling |

| Aromatic C-C₂H₅O (C1') | ~140–145 | Quaternary carbon |

| Aromatic C-F (C3', C4') | ~145–155 | Large ¹JCF coupling (~245 Hz) |

Fluorine-19 (¹⁹F) NMR Spectroscopy for Fluorine Atom Environments

Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) spectroscopy is a highly sensitive and informative technique for characterizing fluorinated organic compounds. wikipedia.orghuji.ac.il Due to the 100% natural abundance of the ¹⁹F isotope and its high gyromagnetic ratio, it provides sharp signals over a wide chemical shift range, minimizing the likelihood of peak overlap. wikipedia.orgthermofisher.com

For this compound, the ¹⁹F NMR spectrum is expected to show two distinct signals corresponding to the two non-equivalent fluorine atoms on the aromatic ring (F-3 and F-4).

Chemical Shifts (δ): The precise chemical shifts are influenced by the electronic environment, including the inductive and resonance effects of the alkyl substituent and the other fluorine atom. The ortho- and meta-positions of the fluorine atoms relative to the propanol side chain will result in different shielding environments and thus different chemical shifts.

Coupling Constants (J): Significant spin-spin coupling would be observed. The two fluorine atoms will couple to each other, resulting in a doublet for each signal (ortho ¹⁹F-¹⁹F coupling). Furthermore, each fluorine signal will exhibit additional couplings to the adjacent aromatic protons (¹H-¹⁹F coupling), leading to more complex splitting patterns (e.g., doublet of doublets or doublet of triplets). wikipedia.org Analysis of these coupling constants provides definitive information about the substitution pattern on the aromatic ring.

Expected ¹⁹F NMR Data for this compound

| Fluorine Atom | Expected Chemical Shift Range (ppm) | Expected Splitting Pattern | Key Coupling Interactions |

|---|---|---|---|

| F-3 | -135 to -145 | Doublet of doublets | ortho ¹⁹F-¹⁹F, meta ¹H-¹⁹F |

Note: The table presents expected values based on typical ranges for fluoroaromatic compounds. Actual experimental values may vary.

Advanced Two-Dimensional (2D) NMR Techniques for Complex Structure and Stereochemical Elucidation

Two-dimensional (2D) NMR experiments are indispensable for unambiguously assigning proton (¹H) and carbon (¹³C) signals and confirming the molecule's connectivity.

COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-spin coupled, typically those on adjacent carbon atoms. For this compound, COSY would show correlations between the methyl protons (CH₃) and the methine proton (CH), between the methine proton and the methylene protons (CH₂), and between the methylene protons and the hydroxyl proton (OH), thus mapping the entire propanol chain.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates protons with the carbons to which they are directly attached. It allows for the definitive assignment of each carbon atom in the propanol side chain (CH₃, CH, and CH₂) by linking it to its known ¹H signal.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range couplings between protons and carbons (typically over 2-3 bonds). This is crucial for connecting different parts of the molecule. Key expected correlations include from the methyl protons to the methine carbon and the aromatic C-2 carbon, and from the methylene protons to the methine carbon and the aromatic C-2 carbon. This confirms the attachment of the propanol side chain to the difluorophenyl ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, providing insights into the molecule's conformation and stereochemistry. For a small molecule like this, it can help confirm through-space proximities, such as between the methine proton and the aromatic proton at the C-2 position.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule and offers structural clues based on its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) measures the mass-to-charge ratio (m/z) of an ion with very high precision (typically to four or more decimal places). This allows for the determination of the exact molecular formula of the parent ion. For this compound (C₉H₁₀F₂O), HRMS can distinguish its molecular formula from other potential formulas that might have the same nominal mass, providing unequivocal confirmation of its elemental composition.

Fragmentation Pattern Analysis for Molecular Structure Confirmation

When subjected to ionization in a mass spectrometer, the molecular ion of this compound will break apart into smaller, characteristic fragment ions. Analyzing this pattern helps to confirm the molecular structure. whitman.edu

Key predicted fragmentation pathways include:

Alpha-Cleavage: A common pathway for alcohols is the cleavage of the bond adjacent to the oxygen-bearing carbon. miamioh.edu This would result in the loss of a C₈H₇F₂ radical to form a stable [CH₂OH]⁺ ion at m/z 31. This is a strong indicator of a primary alcohol. docbrown.info

Loss of Water: Alcohols frequently undergo dehydration, leading to a peak corresponding to the molecular ion minus 18 Da (M-18).

Benzylic Cleavage: Cleavage of the bond between the methine carbon and the methylene carbon would yield a stable difluorobenzyl-type cation [C₈H₈F₂]⁺.

Aromatic Ring Fragmentation: The difluorophenyl ring itself can fragment, although it is generally more stable. Loss of fluorine (M-19) or difluorocarbene (:CF₂) are possible fragmentation pathways for polyfluorinated aromatic compounds. researchgate.net

Predicted Key Fragments in the Mass Spectrum

| m/z (Mass-to-Charge Ratio) | Possible Ion Structure | Fragmentation Pathway |

|---|---|---|

| 172 | [C₉H₁₀F₂O]⁺ | Molecular Ion (M⁺) |

| 154 | [C₉H₈F₂]⁺ | Loss of H₂O (M-18) |

| 141 | [C₈H₈F₂]⁺ | Loss of CH₂OH |

| 127 | [C₇H₆F₂]⁺ | Loss of C₂H₅O |

Chiroptical Methods for Enantiomeric Purity and Absolute Configuration Determination

Since the molecule is chiral, methods that can distinguish between enantiomers are essential for confirming its stereochemical identity and purity.

Chiral High-Performance Liquid Chromatography (HPLC) for Enantiomeric Excess (ee)

Chiral High-Performance Liquid Chromatography (HPLC) is the most common and reliable method for determining the enantiomeric excess (ee) of a chiral compound. chiralpedia.com The technique involves using a chiral stationary phase (CSP) that interacts differently with the two enantiomers. ceon.rscsfarmacie.cz

This differential interaction causes one enantiomer to be retained longer on the column than the other, resulting in their separation into two distinct peaks in the chromatogram. chiralpedia.com For this compound, a suitable CSP would likely be based on polysaccharide derivatives (e.g., cellulose (B213188) or amylose) or cyclodextrins, which are effective for separating chiral alcohols. csfarmacie.czsigmaaldrich.com

By integrating the area of the two peaks, the ratio of the enantiomers can be precisely calculated, allowing for the determination of the enantiomeric excess. A sample confirmed to be the pure (2S)-enantiomer would ideally show only a single peak corresponding to its retention time.

Example Chiral HPLC Data Table

| Peak | Retention Time (min) | Area | Area % | Enantiomer |

|---|---|---|---|---|

| 1 | 8.5 | 99500 | 99.5 | (2S)-enantiomer |

| 2 | 10.2 | 500 | 0.5 | (2R)-enantiomer |

| Total | 100000 | 100.0 |

| Enantiomeric Excess (ee) | | | 99.0% | |

Gas Chromatography (GC) with Chiral Stationary Phases

Gas chromatography (GC) employing chiral stationary phases (CSPs) is a powerful and widely used technique for the separation of enantiomers and the determination of enantiomeric purity. gcms.czjiangnan.edu.cn For a chiral molecule like 2-(3,4-Difluorophenyl)propan-1-ol, this method allows for the quantification of the (2S)-enantiomer in the presence of its (2R)-counterpart. The separation relies on the differential interaction between the two enantiomers and the chiral environment of the stationary phase, leading to different retention times.

The most common and effective CSPs for the GC separation of chiral alcohols are derivatized cyclodextrins. gcms.czresearchgate.netresearchgate.net Cyclodextrins are cyclic oligosaccharides that form a toroidal or cone-like structure with a hydrophobic inner cavity and a hydrophilic exterior. gcms.cz By derivatizing the hydroxyl groups on the exterior, various selectors can be created that enhance chiral recognition capabilities through interactions such as hydrogen bonding, dipole-dipole interactions, and inclusion complexation within the cavity. sigmaaldrich.comnih.gov For an analyte like 2-(3,4-Difluorophenyl)propan-1-ol, the hydroxyl group and the aromatic ring are key interaction sites.

In a typical analysis, a solution containing the racemic or enantiomerically-enriched compound is injected into the GC. The enantiomers are separated on the chiral capillary column, and the relative peak areas detected by a flame ionization detector (FID) or mass spectrometer (MS) correspond to the ratio of the enantiomers in the mixture. The resolution of the enantiomeric peaks is influenced by factors such as the type of cyclodextrin (B1172386) derivative, column temperature, and carrier gas flow rate. gcms.cz Generally, lower analysis temperatures lead to increased enantioselectivity and better separation. gcms.cz

Table 1: Illustrative Chiral GC Separation Data for 2-(3,4-Difluorophenyl)propan-1-ol Enantiomers This table presents hypothetical data for illustrative purposes.

| Parameter | Value |

|---|---|

| Column | Rt-βDEXsm (30 m x 0.25 mm ID, 0.25 µm) |

| Oven Program | 80°C (1 min hold), ramp at 2°C/min to 160°C |

| Carrier Gas | Helium |

| Retention Time (R)-enantiomer | 21.5 min |

| Retention Time (S)-enantiomer | 22.1 min |

| Resolution (Rs) | > 1.5 |

Electronic Circular Dichroism (ECD) Spectroscopy

Electronic Circular Dichroism (ECD) spectroscopy is a chiroptical technique that measures the differential absorption of left and right circularly polarized light by a chiral molecule. nih.gov This technique is exceptionally sensitive to the three-dimensional arrangement of atoms and is a primary method for determining the absolute configuration of chiral compounds. mtoz-biolabs.com An ECD spectrum plots the difference in molar extinction coefficients (Δε = εL - εR) against wavelength and is characterized by positive or negative bands known as Cotton effects.

For this compound, the chromophore is the 3,4-difluorophenyl group. The electronic transitions within this aromatic ring (typically π → π* transitions) are perturbed by the chiral center, giving rise to a characteristic ECD spectrum. The sign and intensity of the Cotton effects are directly related to the absolute stereochemistry of the molecule.

Modern approaches for assigning absolute configuration combine experimental ECD measurements with quantum chemical calculations, most notably time-dependent density functional theory (TD-DFT). nih.govnih.gov The process involves:

Performing a conformational search to identify all low-energy conformers of the molecule.

Calculating the ECD spectrum for each conformer using TD-DFT.

Generating a final theoretical spectrum by taking a Boltzmann-weighted average of the individual conformer spectra. nih.gov

Comparing the theoretical spectrum of a chosen enantiomer (e.g., the S-enantiomer) with the experimentally measured spectrum. A good match between the experimental and calculated spectra allows for a confident assignment of the absolute configuration. researchgate.net

Table 2: Predicted ECD Spectral Data for this compound This table presents hypothetical data based on typical transitions for similar aromatic chromophores.

| Wavelength (nm) | Cotton Effect Sign | Associated Transition |

|---|---|---|

| ~270 nm | Negative (-) | ¹Lb (π → π*) |

| ~220 nm | Positive (+) | ¹La (π → π*) |

Optical Rotation Measurements

Optical rotation is the fundamental chiroptical property of a chiral substance, describing its ability to rotate the plane of plane-polarized light. wikipedia.org This measurement is performed using a polarimeter. The observed rotation (α) is dependent on the compound's structure, concentration, the path length of the sample cell, temperature, solvent, and the wavelength of the light used. youtube.com

To create a standardized value, the specific rotation [α] is calculated. It is an intensive property defined as the observed rotation for a sample at a concentration of 1 g/mL in a 1 decimeter (dm) path length cell. wikipedia.org The specific rotation is typically reported with the temperature and the wavelength of the light source (commonly the sodium D-line, 589 nm).

Enantiomers rotate the plane of polarized light by equal amounts but in opposite directions. A compound that rotates light clockwise is termed dextrorotatory (+) and one that rotates it counter-clockwise is levorotatory (-). wikipedia.org While the sign of rotation for this compound would be opposite to its (2R)-enantiomer, the sign itself does not unambiguously determine the absolute configuration as 'R' or 'S' without prior knowledge from synthesis or correlation with a standard of known configuration. However, it is an essential parameter for characterizing an enantiomerically pure sample.

Table 3: Representative Optical Rotation Data for this compound This table presents hypothetical data for illustrative purposes.

| Parameter | Value |

|---|---|

| Specific Rotation [α]D20 | -25.5° |

| Concentration (c) | 1.0 g/100 mL |

| Solvent | Chloroform |

| Wavelength (λ) | 589 nm (Sodium D-line) |

| Temperature | 20°C |

X-ray Crystallography for Solid-State Structure and Definitive Absolute Stereochemistry

Single-crystal X-ray crystallography is the most powerful and unambiguous method for determining the three-dimensional structure of a molecule, including its definitive absolute configuration. springernature.comresearchgate.net The technique requires a high-quality single crystal of the compound or a suitable crystalline derivative. The crystal diffracts an X-ray beam, producing a unique diffraction pattern from which a map of the electron density within the crystal can be calculated. researchgate.net This map is then used to build and refine a precise atomic model of the molecule.

For chiral molecules that crystallize in a non-centrosymmetric (Sohncke) space group, the absolute configuration can be determined by analyzing the effects of anomalous dispersion. wikipedia.orgresearchgate.net This effect causes small but measurable differences in the intensities of Friedel pairs (reflections h,k,l and -h,-k,-l). The analysis of these differences allows for the determination of the correct enantiomeric form.

The most common metric used to validate the absolute structure assignment is the Flack parameter, x. mdpi.com A value of x close to 0 indicates that the refined model has the correct absolute configuration, while a value close to 1 suggests the inverted structure is correct. wikipedia.org For organic molecules composed only of light atoms (C, H, O, N, F), the anomalous scattering effect is weak, and obtaining a Flack parameter with a very small standard uncertainty (u) can be challenging. iucr.orged.ac.uk In such cases, using Cu Kα radiation (λ = 1.54 Å) is often preferred over Mo Kα radiation (λ = 0.71 Å) to enhance the anomalous signal. uzh.ch

Table 4: Representative Single-Crystal X-ray Diffraction Data for a Derivative of 2-(3,4-Difluorophenyl)propan-1-ol This table presents data adapted from a representative fluorinated organic compound to illustrate typical crystallographic parameters.

| Parameter | Value |

|---|---|

| Chemical Formula | C15H13F2NO3 |

| Formula Weight | 293.26 |

| Crystal System | Orthorhombic |

| Space Group | P212121 |

| a (Å) | 8.701(2) |

| b (Å) | 11.881(2) |

| c (Å) | 12.342(3) |

| Volume (ų) | 1276.5(5) |

| Z | 4 |

| Radiation | Cu Kα (λ = 1.54184 Å) |

| Final R indices [I > 2σ(I)] | R1 = 0.0425, wR2 = 0.1244 |

| Flack Parameter, x | 0.04 (7) |

Computational and Theoretical Studies on 2s 2 3,4 Difluorophenyl Propan 1 Ol

Quantum Chemical Calculations for Intrinsic Molecular Properties

Quantum chemical calculations are essential for predicting the geometric, electronic, and spectroscopic properties of a molecule from first principles. These methods solve the Schrödinger equation, or a simplified form of it, to determine the electronic structure and energy of a molecule.

Density Functional Theory (DFT) and Ab Initio Methods for Geometry Optimization and Conformational Analysis

Density Functional Theory (DFT) and ab initio methods are cornerstones of modern computational chemistry used to determine the most stable three-dimensional arrangement of atoms in a molecule, a process known as geometry optimization. For a molecule like (2S)-2-(3,4-Difluorophenyl)propan-1-ol, with its rotatable bonds, these methods can also be used for conformational analysis to identify the various low-energy conformers and their relative stabilities.

DFT methods are particularly popular due to their balance of accuracy and computational cost. They calculate the electronic energy of a molecule based on its electron density rather than the complex many-electron wavefunction. Ab initio methods, on the other hand, are derived directly from theoretical principles without the inclusion of experimental data. While often more computationally intensive, they can provide highly accurate results. The choice of method and basis set (which describes the atomic orbitals) is crucial for obtaining reliable predictions.

Prediction of Electronic Properties (e.g., Frontier Molecular Orbitals: HOMO-LUMO Gap, Ionization Potential, Electron Affinity)

The electronic properties of a molecule govern its reactivity and spectroscopic behavior. Quantum chemical calculations can provide valuable insights into these characteristics.

Frontier Molecular Orbitals (HOMO-LUMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The HOMO is the orbital from which an electron is most likely to be donated, while the LUMO is the orbital that is most likely to accept an electron. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of a molecule's kinetic stability and chemical reactivity. A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates a molecule that is more easily polarized and reactive.

Ionization Potential and Electron Affinity: The ionization potential, the energy required to remove an electron from a molecule, can be related to the energy of the HOMO. Conversely, the electron affinity, the energy released when an electron is added to a molecule, is related to the energy of the LUMO. These properties are crucial for understanding the behavior of a molecule in charge-transfer processes.

Below is an illustrative table of the kind of data that would be generated from such a study.

| Property | Predicted Value (Illustrative) | Significance |

| HOMO Energy | -6.5 eV | Indicates electron-donating ability |

| LUMO Energy | -0.8 eV | Indicates electron-accepting ability |

| HOMO-LUMO Gap | 5.7 eV | Suggests high kinetic stability |

| Ionization Potential | 6.5 eV | Energy to remove an electron |

| Electron Affinity | 0.8 eV | Energy released upon electron gain |

Molecular Electrostatic Potential (MEP) Surface Mapping for Reactivity Prediction

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for predicting the reactive sites of a molecule. It maps the electrostatic potential onto the electron density surface, visually representing the charge distribution. Regions of negative potential (typically colored red) are rich in electrons and are susceptible to electrophilic attack, while regions of positive potential (typically colored blue) are electron-poor and are prone to nucleophilic attack. For this compound, an MEP map would likely show negative potential around the oxygen and fluorine atoms, indicating their nucleophilic character, and positive potential around the hydroxyl hydrogen, highlighting its electrophilic nature.

Calculation of Non-Linear Optical (NLO) Properties and Hyperpolarizability

Non-linear optical (NLO) materials have applications in technologies such as optical switching and frequency conversion. Computational methods can be used to predict the NLO properties of a molecule, which arise from the interaction of the molecule with an intense electromagnetic field, such as that from a laser. The key parameter is the hyperpolarizability, which is a measure of the non-linear response of the molecule's dipole moment to an applied electric field. Molecules with large hyperpolarizability values are promising candidates for NLO materials. Quantum chemical calculations can provide an efficient way to screen molecules for potential NLO activity.

Natural Bond Orbital (NBO) Analysis for Intramolecular Charge Transfer and Hyperconjugation

Natural Bond Orbital (NBO) analysis is a computational technique that provides a detailed picture of the bonding and electronic structure of a molecule in terms of localized bonds and lone pairs, which aligns with the intuitive Lewis structure concept. NBO analysis can quantify intramolecular charge transfer and hyperconjugative interactions. Hyperconjugation involves the interaction of filled orbitals with adjacent empty or partially filled orbitals, leading to stabilization of the molecule. For this compound, NBO analysis could reveal interactions between the lone pairs of the oxygen and fluorine atoms and the antibonding orbitals of adjacent C-C or C-H bonds, providing insights into the molecule's stability and electronic delocalization.

An illustrative table of NBO analysis results is presented below.

| Donor NBO | Acceptor NBO | Stabilization Energy E(2) (kcal/mol) (Illustrative) |

| LP(1) O | σ(C-H) | 1.2 |

| LP(2) F | σ(C-C) | 0.8 |

| σ(C-H) | σ*(C-C) | 2.5 |

Molecular Modeling and Simulation

While quantum chemical calculations focus on the properties of a single molecule, molecular modeling and simulation techniques can be used to study the behavior of a larger system, such as a liquid or a solution. These methods use classical mechanics and force fields to model the interactions between molecules. For this compound, molecular dynamics simulations could be used to study its behavior in different solvents, predicting properties like its solvation free energy and diffusion coefficient. Such simulations are valuable for understanding the macroscopic properties of a substance based on its molecular structure.

Conformational Space Exploration and Energy Landscapes

A detailed exploration of the conformational space of this compound has not been specifically reported. Such a study would typically employ computational methods like Density Functional Theory (DFT) to rotate the molecule around its key single bonds—specifically the C1-C2 bond of the propanol (B110389) backbone and the bond connecting the phenyl ring to the chiral carbon. This analysis would identify low-energy, stable conformers and map the potential energy surface, revealing the energy barriers for conversion between these conformers. The presence of the difluorophenyl group is expected to significantly influence the conformational preferences due to steric and electronic effects, such as dipole-dipole interactions involving the C-F bonds.

Development and Validation of Molecular Mechanics Force Fields

There are no published, specifically validated molecular mechanics force fields for this compound. The development of such a force field would be a crucial step for performing large-scale simulations, such as molecular dynamics. The process would involve defining atom types and assigning parameters for bonded (bond lengths, angles, dihedrals) and non-bonded (van der Waals, electrostatic) interactions. These parameters would be derived by fitting energies and forces to high-level ab initio quantum mechanics calculations for a representative set of the molecule's conformations. Validation would then be performed by comparing simulated properties (e.g., conformational energies, vibrational frequencies) against either quantum mechanical data or experimental results, if available.

Computational Mechanistic Investigations

Reaction Pathway Mapping and Transition State Characterization

Specific computational studies mapping the reaction pathways and characterizing transition states for reactions involving this compound are not available in the literature. This type of investigation would be critical for understanding its synthesis or reactivity. For example, studying the reduction of a corresponding ketone precursor would involve locating the transition state structure for the hydride attack, which would provide insights into the stereoselectivity of the reaction. Calculations would determine the geometry, energy, and vibrational frequencies of the transition state, confirming it as a first-order saddle point on the potential energy surface.

Kinetic and Thermodynamic Parameter Predictions for Chemical Transformations